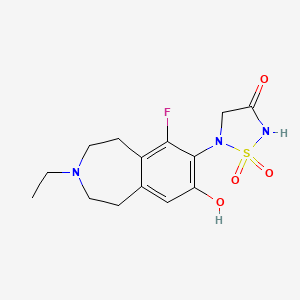![molecular formula C42H74N12O14S B12373348 [Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
[Ala28]-|A Amyloid(25-35)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Ala28]-|A Amyloid(25-35) is a synthetic peptide derived from the amyloid beta protein, which is associated with Alzheimer’s disease. This peptide is often used in research to study the aggregation and toxicity of amyloid beta, as it represents a core fragment of the full-length protein that is prone to forming amyloid fibrils.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ala28]-|A Amyloid(25-35) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
While SPPS is the standard method for laboratory-scale synthesis, industrial production may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesizers and high-throughput purification techniques.
化学反応の分析
Types of Reactions
[Ala28]-|A Amyloid(25-35) can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学的研究の応用
[Ala28]-|A Amyloid(25-35) is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the peptide’s aggregation properties and interactions with other molecules.
Biology: Investigating the mechanisms of amyloid beta toxicity and its role in neurodegenerative diseases.
Medicine: Developing therapeutic strategies to inhibit amyloid beta aggregation and toxicity.
Industry: Designing amyloid-based materials for various applications, such as biosensors and nanomaterials.
作用機序
The mechanism by which [Ala28]-|A Amyloid(25-35) exerts its effects involves its propensity to aggregate into amyloid fibrils. These fibrils can disrupt cellular membranes, induce oxidative stress, and trigger inflammatory responses. The peptide interacts with various molecular targets, including cell surface receptors and intracellular proteins, leading to cellular dysfunction and death.
類似化合物との比較
Similar Compounds
Amyloid beta (1-42): A longer peptide that includes the [Ala28]-|A Amyloid(25-35) sequence and is also prone to aggregation.
Amyloid beta (1-40): Another variant of amyloid beta that is commonly studied in Alzheimer’s research.
Amyloid beta (25-35): The non-modified version of the peptide, which lacks the alanine substitution at position 28.
Uniqueness
[Ala28]-|A Amyloid(25-35) is unique due to the specific substitution of alanine at position 28, which can influence its aggregation properties and interactions with other molecules. This modification allows researchers to study the effects of specific amino acid changes on the behavior of amyloid beta peptides.
特性
分子式 |
C42H74N12O14S |
|---|---|
分子量 |
1003.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C42H74N12O14S/c1-10-21(5)33(40(65)46-18-32(59)49-26(14-20(3)4)38(63)51-25(42(67)68)12-13-69-9)54-41(66)34(22(6)11-2)53-36(61)24(8)47-31(58)17-45-35(60)23(7)48-37(62)27(15-29(44)56)52-39(64)28(19-55)50-30(57)16-43/h20-28,33-34,55H,10-19,43H2,1-9H3,(H2,44,56)(H,45,60)(H,46,65)(H,47,58)(H,48,62)(H,49,59)(H,50,57)(H,51,63)(H,52,64)(H,53,61)(H,54,66)(H,67,68)/t21-,22-,23-,24-,25-,26-,27-,28-,33-,34-/m0/s1 |
InChIキー |
LHYHSZKQYBBRNC-MQMIXWJCSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


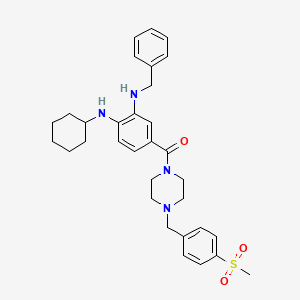



![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)

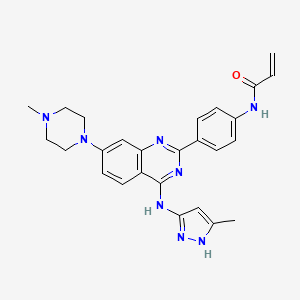
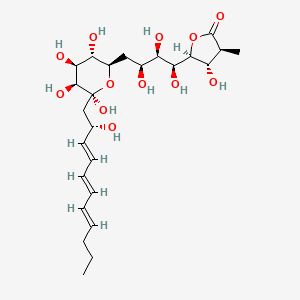
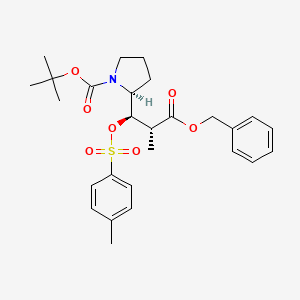
![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)
